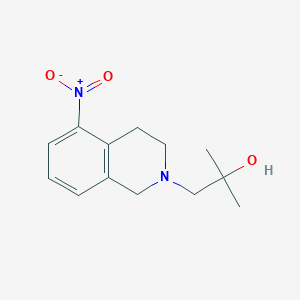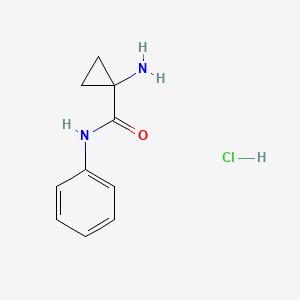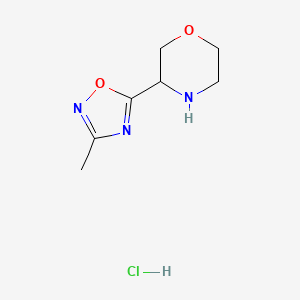![molecular formula C13H17NO4S B1378885 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid CAS No. 1363382-28-8](/img/structure/B1378885.png)
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 . It is used in the field of organic synthesis .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a basic aromatic heterocyclic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 360.4±27.0 °C and its predicted density is 1.293±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Synthesis of Heterocyclic Compounds
This compound is utilized as a key intermediate in the synthesis of novel heterocyclic compounds, such as benzopyrano[3,4-b]pyridine derivatives and tetrahydropyridothienopyrimidine derivatives. These compounds have potential applications in the development of new therapeutic agents due to their diverse biological activities. For instance, the synthesis of new 2H,4H-benzopyrano[3,4-b]pyridine-1,3,5-trione derivatives involves a series of reactions starting from coumarin-3-carboxylic acids, highlighting the compound's role in facilitating complex chemical transformations (Bonsignore & Loy, 1998). Similarly, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems are synthesized using derivatives of this compound, demonstrating its utility in creating complex heterocyclic structures with potential pharmacological uses (Bakhite, Al‐Sehemi, & Yamada, 2005).
Advanced Organic Synthesis Techniques
Research applications of this compound extend to the development of advanced organic synthesis techniques, such as the modified Pictet-Spengler reaction. This method provides an efficient route to synthesize 4,5,6,7-tetrahydrothieno[3,2-c]pyridines with various substituents, showcasing the compound's versatility in facilitating novel synthetic pathways. This approach is highlighted by the synthesis of N-formyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridines via a highly efficient cyclization of formyliminium ions, which are produced using titanium(IV) tetraisopropoxide and acetic-formic anhydride in a one-pot procedure (Kitabatake, Hashimoto, & Saitoh, 2010).
Structural and Mechanistic Studies
The compound also finds application in structural and mechanistic studies, where its derivatives are used to elucidate complex molecular architectures and reaction mechanisms. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate offer insights into the stereochemistry and molecular interactions of such compounds, aiding in the understanding of their reactivity and potential applications in synthesis (Naveen et al., 2007).
作用機序
Safety and Hazards
特性
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKGRAREGLOJCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1378806.png)


![4-[(Cyclopropylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378813.png)


![Benzo[d][1,3]dioxol-4-amine hydrochloride](/img/structure/B1378818.png)


![N-methoxy-N-methyl-2-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B1378821.png)


